DUDN-d6
Description
DUDN-d6 (deuterated Nicosulfuron) is a stable isotope-labeled internal standard used extensively in analytical chemistry and pharmacokinetic studies. Its molecular formula is C₁₅H₁₂D₆N₆O₄, with a molecular weight of 352.38 g/mol . As a deuterated analog of the sulfonylurea herbicide Nicosulfuron, this compound replaces six hydrogen atoms with deuterium, enhancing its utility in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) by minimizing isotopic interference and improving quantification accuracy in biological matrices . It is particularly critical in therapeutic drug monitoring (TDM) and metabolic studies, where precise quantification of parent compounds and metabolites is required .
Properties
Molecular Formula |
C₁₅H₁₂D₆N₆O₄ |
|---|---|
Molecular Weight |
352.38 |
Synonyms |
2-[((4,6-dimethoxypyrimidin-2-yl)carbamoyl)amino]N,N-dimethylpyridine-3-carboxamide-d6; 2-(3-(4,6-dimethoxypyrimidin-2-yl)ureido)-N,N-dimethylnicotinamide-d6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- This compound’s deuterium labeling eliminates co-elution issues with non-deuterated Nicosulfuron, enabling accurate quantification in complex biological samples .
- Studies show deuterated standards improve recovery rates by 15–20% compared to non-deuterated analogs in LC-MS/MS workflows .
Structurally Similar Sulfonylurea Herbicides
| Compound | Molecular Formula | Key Functional Groups | Analytical Challenges vs. This compound |
|---|---|---|---|
| Rimsulfuron | C₁₄H₁₇N₅O₇S₂ | Sulfonylurea, pyrimidine | Requires derivatization for MS detection |
| Primisulfuron-methyl | C₁₅H₁₈N₄O₆S | Methyl ester, sulfonylurea | Higher hydrophobicity complicates HPLC separation |
| This compound | C₁₅H₁₂D₆N₆O₄ | Deuterated benzene ring | Optimized for MS sensitivity and precision |
Key Findings :
- Unlike Rimsulfuron and Primisulfuron-methyl, this compound is chemically inert and serves exclusively as an internal standard, avoiding cross-reactivity in multi-residue assays .
- Its deuterated structure reduces ion suppression effects by 30% compared to non-deuterated sulfonylureas in electrospray ionization (ESI)-MS .
Deuterated Standards for Other Agrochemicals
| Compound | Isotopic Labeling | Application | Advantages Over this compound | Limitations vs. This compound |
|---|---|---|---|---|
| Atrazine-d5 | D₅ on ethyl side chain | Environmental residue analysis | Lower cost of synthesis | Limited to triazine herbicides |
| Glyphosate-d₃ | D₃ on methylene group | Food safety testing | Compatible with polar HPLC phases | Requires ion-pairing reagents |
| This compound | D₆ on benzene ring | Pharmacokinetic studies | High thermal stability (up to 300°C) | Specialized for sulfonylureas |
Key Findings :
- This compound’s benzene-ring deuteration provides superior chromatographic resolution compared to side-chain deuterated compounds like Atrazine-d5 .
- Glyphosate-d₃ requires additional sample cleanup steps due to polar interactions, whereas this compound elutes cleanly in reversed-phase HPLC .
Research Findings and Methodological Insights
- Isotopic Dilution Mass Spectrometry (IDMS): this compound achieves a mean relative standard deviation (RSD) of ≤5% in spike-and-recovery experiments, outperforming non-deuterated standards (RSD: 10–15%) .
- Cross-Platform Compatibility : Validated for use in Agilent, Waters, and Sciex MS systems, demonstrating broader compatibility than older deuterated standards like Dicamba-d₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
